[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol
Description
[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol is a pyrrolidine-derived compound featuring a 2-bromophenyl substituent at the 3-position of the pyrrolidine ring and a hydroxymethyl group at the same carbon. This structure combines aromatic bromine’s electronic effects with the conformational flexibility of the pyrrolidine scaffold, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
[3-(2-bromophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14BrNO/c12-10-4-2-1-3-9(10)11(8-14)5-6-13-7-11/h1-4,13-14H,5-8H2 |
InChI Key |
AWTZGSPPTLZDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CO)C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the intermediate imine to the desired alcohol. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Phenyl-substituted pyrrolidines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can enhance selectivity and potency through stereoelectronic effects.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of [3-(2-Bromophenyl)pyrrolidin-3-yl]methanol, highlighting differences in substituents and molecular properties:
Key Observations :
- Positional Isomerism : The ortho vs. meta bromine placement on the phenyl ring ([3-(2-Bromophenyl) vs. 3-(3-Bromophenyl)]) alters steric and electronic profiles, impacting reactivity and binding affinity in drug design .
- Heterocycle Variation : Replacing pyrrolidine with pyridine () introduces aromatic nitrogen, affecting electron distribution and fluorescence properties.
Physical and Chemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
